3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide
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Overview
Description
3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide is a synthetic organic compound that features a cyclopropyl group, an indole moiety, and a phenylethyl chain. The compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide typically involves the coupling of an indole derivative with a cyclopropyl-containing carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Sometimes a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to enhance the reaction rate.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity by providing steric hindrance and rigidity to the molecule .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with an isobutylphenyl group instead of a phenylethyl chain.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of a phenylethyl chain.
Uniqueness
3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(13-12-16-10-11-16)24-14-19(17-6-2-1-3-7-17)20-15-23-21-9-5-4-8-18(20)21/h1-9,15-16,19,23H,10-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCWYKRPVWYCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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